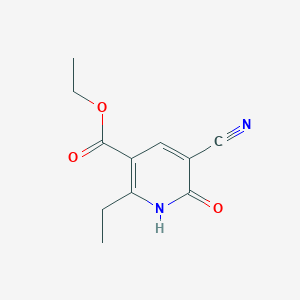

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate

描述

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate typically involves the reaction of 2-ethyl-3-oxo-3,4-dihydro-2H-pyridine-5-carbonitrile with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Cardiotonic Activity

One of the most notable applications of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is its cardiotonic activity. Research has demonstrated that derivatives of this compound exhibit positive inotropic effects, which enhance the contractile strength of cardiac muscle.

A study investigated several esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, revealing that these compounds could serve as analogues to milrinone, a well-known cardiotonic agent. The results indicated that certain derivatives displayed appreciable positive inotropic activity in guinea pig atria models, suggesting potential therapeutic uses in treating heart failure or other cardiac conditions .

Synthesis and Modification

The synthesis of ethyl esters of 5-cyano compounds has been extensively studied for their modification potential. Various polar groups can be introduced at the 2-position of the pyridine ring to enhance biological activity or alter pharmacokinetic properties. The ability to modify these compounds allows for tailored therapeutic agents that can target specific pathways or conditions .

Study on Contractile Activity

In a detailed investigation published in a pharmacological journal, researchers explored the contractile activity of synthesized esters derived from this compound. The study involved testing these compounds on reserpine-treated guinea pig atria to assess their efficacy compared to milrinone. The findings indicated that while some derivatives showed less potency than milrinone, they still exhibited significant cardiotonic effects .

Analogs and Structural Variations

Another case study examined structural variations of ethyl 5-cyano derivatives with different substituents at the nitrogen and carbon positions. This research aimed to identify compounds with improved solubility and bioavailability. The study concluded that certain modifications could lead to enhanced therapeutic profiles, making them suitable candidates for further development in cardiovascular therapies .

作用机制

The mechanism of action of ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

相似化合物的比较

Similar Compounds

- Methyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate

- Ethyl 5-cyano-2-methyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate

- 2-ethyl-5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate is a compound belonging to the pyridinecarboxylate family, which has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

Molecular Formula : C11H12N2O3

Molecular Weight : 220.23 g/mol

CAS Number : 52600-50-7

The compound features a pyridine ring with cyano and ethyl substituents, contributing to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with cyanoacetic acid or its esters under alkaline conditions. The resulting product can be purified through recrystallization or chromatography techniques.

Biological Activities

This compound exhibits a range of biological activities, including:

- Cardiovascular Effects : Research indicates that compounds similar to ethyl 5-cyano derivatives can exhibit positive inotropic effects on cardiac tissues. Specifically, studies have shown that certain analogs demonstrate significant contractile activity in guinea pig heart models, although they are less potent than established drugs like milrinone .

- Anti-inflammatory and Analgesic Properties : Some derivatives of this compound have been reported to possess anti-inflammatory and analgesic activities. These effects may be attributed to their ability to inhibit specific enzymes involved in the inflammatory process .

- Antimicrobial Activity : Preliminary studies suggest that related pyridine compounds may exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development in treating infections .

Case Study 1: Cardiac Contractility

In a study examining the effects of ethyl 5-cyano derivatives on guinea pig atrial tissues, it was found that certain compounds demonstrated a positive inotropic effect, enhancing contractility while being less effective than milrinone. This suggests potential applications in treating heart failure or other cardiac conditions .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyridine derivatives. Ethyl 5-cyano compounds were tested in animal models for their ability to reduce inflammation and pain responses. Results indicated significant efficacy, supporting further exploration into their use as therapeutic agents for inflammatory diseases .

Comparative Analysis of Biological Activities

| Activity Type | Ethyl 5-Cyano Derivatives | Milrinone Comparison |

|---|---|---|

| Positive Inotropic | Moderate | High |

| Anti-inflammatory | Significant | Variable |

| Analgesic | Present | Limited |

| Antimicrobial | Potential | Not applicable |

属性

IUPAC Name |

ethyl 5-cyano-2-ethyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-9-8(11(15)16-4-2)5-7(6-12)10(14)13-9/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGSXFPUYJKEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153108 | |

| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121017-74-1 | |

| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121017741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。